molecular formula C9H13NO2S B3252358 Methyl 3-amino-5-isopropylthiophene-2-carboxylate CAS No. 216574-44-6

Methyl 3-amino-5-isopropylthiophene-2-carboxylate

Cat. No. B3252358
Key on ui cas rn: 216574-44-6
M. Wt: 199.27 g/mol
InChI Key: VRVKCIBLGZEAAB-UHFFFAOYSA-N
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Patent
US06344476B1

Procedure details

To a solution of NaOMe (14 g) in MeOH (1 L) was added methyl thioglycolate (22.3 mL). The mixture was stirred for 5 min, then a solution of 3-chloro-4-methyl-2-pentenenitrile (32.4 g) in MeOH (200 mL) was added and the solution was heated at the reflux temp. for 90 min. After cooling to 20° C., the mixture was concentrated under reduced pressure. The residue was dissolved in EtOAc, washed with a 1N HCl solution, dried (MgSO4), and concentrated under reduced pressure. The residue was purified by flash chromatography (EtOAc/hexane) to yield methyl 3-amino-5-isopropylthiophene-2-carboxylate (8.0 g, 16%).
Name
NaOMe
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
22.3 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
3-chloro-4-methyl-2-pentenenitrile
Quantity
32.4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[C:4]([O:8][CH3:9])(=[O:7])[CH2:5][SH:6].Cl[C:11]([CH:15]([CH3:17])[CH3:16])=[CH:12][C:13]#[N:14]>CO>[NH2:14][C:13]1[CH:12]=[C:11]([CH:15]([CH3:17])[CH3:16])[S:6][C:5]=1[C:4]([O:8][CH3:9])=[O:7] |f:0.1|

Inputs

Step One
Name
NaOMe
Quantity
14 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
22.3 mL
Type
reactant
Smiles
C(CS)(=O)OC
Name
Quantity
1 L
Type
solvent
Smiles
CO
Step Two
Name
3-chloro-4-methyl-2-pentenenitrile
Quantity
32.4 g
Type
reactant
Smiles
ClC(=CC#N)C(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated at the reflux temp
WAIT
Type
WAIT
Details
for 90 min
Duration
90 min
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc
WASH
Type
WASH
Details
washed with a 1N HCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NC1=C(SC(=C1)C(C)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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